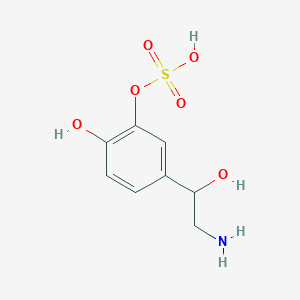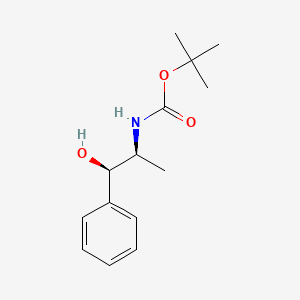
rac-Nicotine-1,2',3',4',5',6'-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6: is a stable isotope-labeled compound of nicotine, where the carbon atoms in the nicotine molecule are replaced with carbon-13 isotopes. This compound is used primarily in research to study the metabolism and pharmacokinetics of nicotine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves the incorporation of carbon-13 isotopes into the nicotine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of nicotine. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the incorporation of the carbon-13 isotopes.
Industrial Production Methods: Industrial production of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves large-scale synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production process also includes purification steps such as chromatography to isolate the labeled nicotine from other by-products.
化学反应分析
Types of Reactions: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine, nucleophiles such as hydroxide or cyanide ions.
Major Products Formed:
Oxidation: Nicotine N-oxide, cotinine.
Reduction: Dihydronicotine.
Substitution: Halogenated nicotine derivatives.
科学研究应用
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is used in various scientific research applications, including:
Chemistry: Used as a tracer in studies of nicotine metabolism and degradation pathways.
Biology: Used to study the interaction of nicotine with biological systems, including its binding to receptors and its effects on cellular processes.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine in the body.
Industry: Used in the development of nicotine replacement therapies and in the quality control of nicotine-containing products.
作用机制
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine. The activation of nicotinic acetylcholine receptors is involved in the addictive properties of nicotine and its effects on cognitive function and mood.
相似化合物的比较
Nicotine: The non-labeled version of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6.
Nicotine N-oxide: An oxidized metabolite of nicotine.
Cotinine: A major metabolite of nicotine.
Uniqueness: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is unique due to the incorporation of carbon-13 isotopes, which allows for the detailed study of nicotine’s metabolic pathways and its interaction with biological systems. This isotopic labeling provides a powerful tool for researchers to trace the fate of nicotine in the body and to understand its pharmacokinetics and pharmacodynamics.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
3-(1-methyl(213C)azolidin-2-yl)(2,3,4,5,6-13C5)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChI 键 |
SNICXCGAKADSCV-NXGVJODUSA-N |
手性 SMILES |
CN1CCC[13CH]1[13C]2=[13CH]N=[13CH][13CH]=[13CH]2 |
规范 SMILES |
CN1CCCC1C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


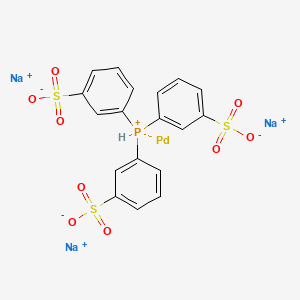
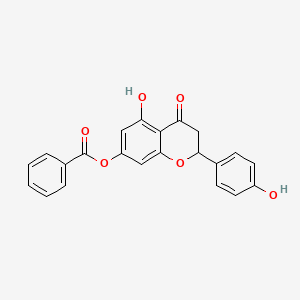
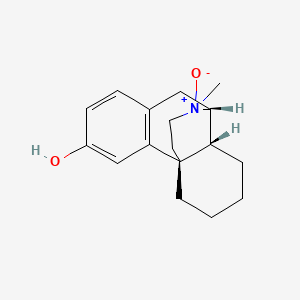
amine dihydrochloride](/img/structure/B13448652.png)
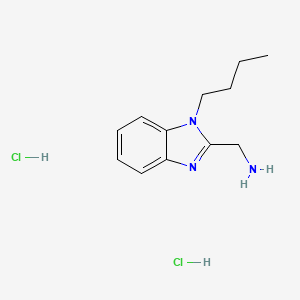

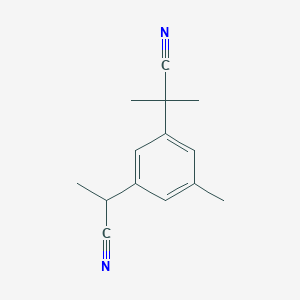
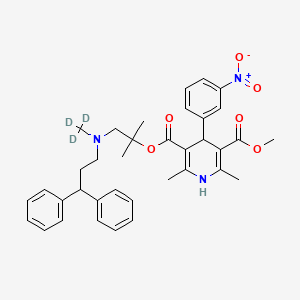
![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
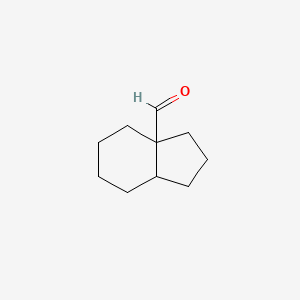
dimethylsilane](/img/structure/B13448710.png)
